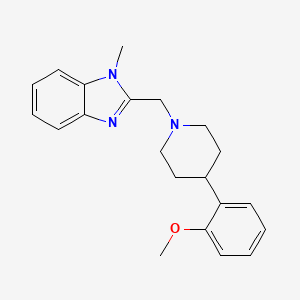
mGluR2 modulator 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mGluR2 modulator 3: is a potent positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has shown significant activity in various psychosis disease models, including methamphetamine-induced hyperactivity and mescaline-induced scratching in mice . The modulation of mGluR2 is of great interest in the field of neuroscience due to its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mGluR2 modulator 3 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions: mGluR2 modulator 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Sodium hydroxide, potassium cyanide.
Electrophilic Reagents: Sulfuric acid, hydrochloric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: mGluR2 modulator 3 is used in chemical research to study the modulation of metabotropic glutamate receptors and their role in various biochemical pathways.
Biology: In biological research, this compound is used to investigate the effects of mGluR2 modulation on cellular signaling and neurotransmission.
Medicine: this compound has shown potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression. It is currently being studied in clinical trials to evaluate its efficacy and safety in these conditions .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting metabotropic glutamate receptors.
Mecanismo De Acción
mGluR2 modulator 3 exerts its effects by binding to the metabotropic glutamate receptor 2 and enhancing its activity. This modulation leads to changes in the signaling pathways associated with the receptor, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of downstream effectors such as protein kinase A (PKA) . The compound’s ability to modulate mGluR2 activity has been linked to its therapeutic effects in psychiatric disorders .
Comparación Con Compuestos Similares
Biphenylindanone A (BINA): Another positive allosteric modulator of mGluR2 with similar therapeutic potential.
LY-487,379: A structurally distinct mGluR2 positive allosteric modulator with comparable effects.
CBiPES: A compound with a similar chemical scaffold to LY-487,379 and BINA.
Uniqueness: mGluR2 modulator 3 is unique due to its specific binding affinity and efficacy in modulating mGluR2 activity. Its distinct chemical structure and pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C21H25N3O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C21H25N3O/c1-23-19-9-5-4-8-18(19)22-21(23)15-24-13-11-16(12-14-24)17-7-3-6-10-20(17)25-2/h3-10,16H,11-15H2,1-2H3 |
Clave InChI |
MJDLYRJRCRLNGE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1CN3CCC(CC3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



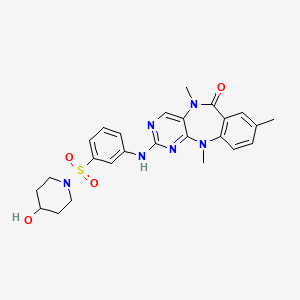
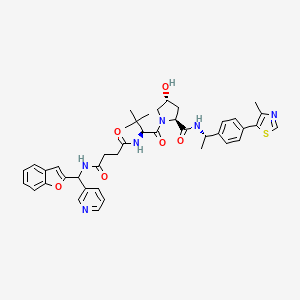
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)


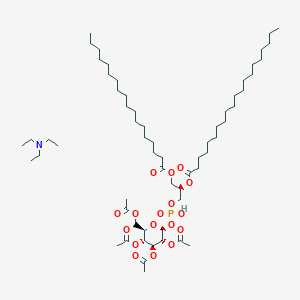
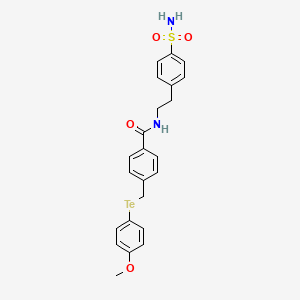

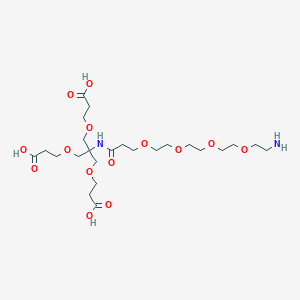

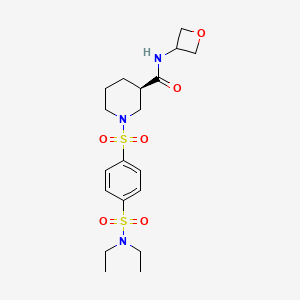
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

